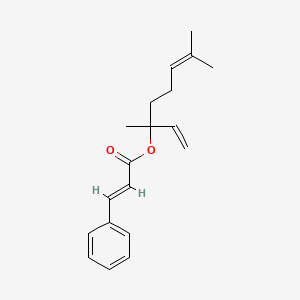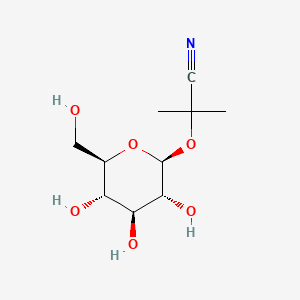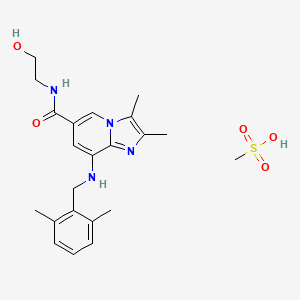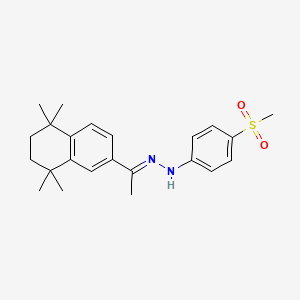
LX-1031
Vue d'ensemble
Description
LX-1031 is a potent, orally available tryptophan 5-hydroxylase (TPH) inhibitor that reduces serotonin (5-HT) synthesis peripherally . It has potential for illnesses characterized by excess 5-HT, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid diarrhea .
Synthesis Analysis
Two process routes for LX1031 were developed. They shared the same left-hand and right-hand starting materials as well as the penultimate intermediate . The chiral center in the left-hand moiety was established via a Noyori asymmetric hydrogenation of a trifluoromethyl aryl ketone. The right-hand boronate was prepared via a palladium-catalyzed borylation of l-tyrosine-derived aryl triflate .Molecular Structure Analysis
This compound is a heterocyclic substituted phenylalanine analog . Its molecular weight is 538.52 .Chemical Reactions Analysis
Union of the left-hand and right-hand fragments to the pyrimidine core, from the right- or left-hand side, constituted the first- and second-generation routes, respectively . Removal of the Boc-protecting group from the penultimate intermediate gave LX1031 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a solubility of ≥ 34 mg/mL in DMSO .Applications De Recherche Scientifique
Traitement du syndrome du côlon irritable à prédominance diarrhéique (SII-D)
LX-1031 est en cours de développement comme traitement potentiel du syndrome du côlon irritable à prédominance diarrhéique (SII-D), qui se caractérise par un excès de sérotonine (5-HT) . Dans les essais cliniques, this compound a été associé à une amélioration des scores globaux hebdomadaires et de la consistance des selles, ainsi qu'à une diminution des taux d'acide 5-hydroxyindoleacétique urinaire (5-HIAA) sur une période de traitement de 28 jours .
Gestion de la diarrhée carcinoïde
La diarrhée carcinoïde est une autre affection caractérisée par un excès de 5-HT, et this compound a montré un potentiel dans sa gestion . En réduisant la synthèse de la sérotonine en périphérie, this compound peut aider à gérer les symptômes de cette affection .
Inhibition de la tryptophane 5-hydroxylase (TPH)
This compound est un inhibiteur oral de la tryptophane 5-hydroxylase (TPH), de petite taille, qui réduit la synthèse de la sérotonine (5-HT) en périphérie . Cette inhibition de la TPH peut être utile dans la gestion des affections caractérisées par un excès de 5-HT .
Réduction de la sérotonine dans le tractus gastro-intestinal
Dans des études précliniques, this compound a réduit de manière dose-dépendante l'expression de la 5-HT dans le duodénum, le jéjunum et l'iléon . Cette réduction de la 5-HT dans le tractus gastro-intestinal peut être bénéfique dans la gestion des affections caractérisées par un excès de 5-HT .
Aucun effet sur les niveaux de sérotonine cérébrale
Une caractéristique importante de this compound est qu'il n'a aucun effet sur les niveaux de sérotonine cérébrale . Cela signifie que s'il peut gérer les affections caractérisées par un excès de 5-HT périphérique, il n'affecte pas les fonctions du système nerveux central .
Sécurité et tolérance
This compound a été bien toléré dans les essais réalisés à ce jour . Il n'y a pas eu de toxicité limitant la dose chez les sujets sains ni d'effets indésirables notables dans les essais cliniques . Cela suggère que this compound pourrait être une option de traitement sûre et tolérable pour les affections caractérisées par un excès de 5-HT .
Mécanisme D'action
Target of Action
LX-1031, also known as LX1031 or J08E1J78GK, primarily targets Tryptophan 5-hydroxylase 1 (TPH1) . TPH1 is an enzyme predominantly found in the gastrointestinal tract . It plays a key role in the regulation of peripheral serotonin levels .
Mode of Action
This compound is designed to act locally in the gastrointestinal tract . It functions as a potent inhibitor of TPH1 , reducing the synthesis of serotonin (5-HT) peripherally .
Biochemical Pathways
By inhibiting TPH1, this compound reduces the production of 5-HT in the gastrointestinal tract . This leads to a decrease in the availability of serotonin for receptor activation in the gut . The reduction in serotonin synthesis is dose-dependent, with greater reductions observed at higher doses .
Pharmacokinetics
It is known that this compound is designed to act locally in the gastrointestinal tract . The target of this compound, TPH1, is an enzyme predominantly found in the gastrointestinal tract .
Result of Action
In clinical trials, this compound has shown promising results for the treatment of non-constipating irritable bowel syndrome (IBS-D), which is characterized by excess 5-HT . Patients who received this compound experienced significant improvement in global assessment of relief of IBS pain and discomfort, as well as improvements in stool consistency . These improvements were associated with a reduction in urinary 5-hydroxyindoleacetic acid (5-HIAA), a marker of 5-HT metabolism .
Action Environment
The action of this compound is designed to be localized to the gastrointestinal tract, reducing the availability of serotonin for receptor activation without affecting serotonin levels in the brain or its central nervous system functions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors within the gastrointestinal environment.
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMUICFMGGQSMZ-WIOPSUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241544 | |
| Record name | LX-1031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
LX1031 is designed to act locally in the gastrointestinal tract by reducing the serotonin available for receptor activation, without affecting serotonin levels in the brain or its central nervous system functions. | |
| Record name | LX1031 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
945976-76-1 | |
| Record name | LX-1031 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945976761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LX-1031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LX-1031 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J08E1J78GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: LX1031 acts as a tryptophan 5-hydroxylase (TPH) inhibitor. [, ] TPH is the rate-limiting enzyme responsible for the biosynthesis of serotonin (5-HT). [, , ] By inhibiting TPH, LX1031 reduces the production of 5-HT, particularly in the gastrointestinal tract. [, ]
A: IBS-D is characterized by excessive 5-HT levels in the gut. [, ] Serotonin plays a crucial role in regulating gastrointestinal motility and sensation. Elevated 5-HT levels can contribute to diarrhea, abdominal pain, and discomfort experienced by IBS-D patients. []
A: Preclinical studies have shown that LX1031 selectively reduces 5-HT in the gastrointestinal tract without affecting brain 5-HT levels. [, ] This selectivity is attributed to its preferential inhibition of the TPH1 isoform, which is primarily found in the gut, over the TPH2 isoform found in the brain. []
A: A phase II clinical trial in IBS-D patients demonstrated that a 1000 mg four-times-daily dose of LX1031 led to improvements in weekly global scores, stool consistency, and reduced urinary 5-hydroxyindoleacetic acid (5-HIAA) levels, a marker of 5-HT metabolism. [] Another study specifically in non-constipating IBS patients showed that LX1031 improved stool consistency and provided relief from IBS pain and discomfort. []
A: LX1031's inhibition of TPH leads to a decrease in 5-HT synthesis, resulting in lower levels of its metabolite, 5-HIAA. [, ] The observed reduction in urinary 5-HIAA levels in clinical trials serves as a biomarker of LX1031's pharmacodynamic activity and correlates with symptom improvement in IBS-D patients. [, ]
A: LX1031 is administered orally and exhibits low systemic exposure. [] Plasma concentrations increase linearly with doses ranging from 250 mg to 750 mg four times daily. [] The median elimination half-life is approximately 20 hours, and repeated administration for 14 days doubles the maximum plasma concentration (Cmax). []
A: Clinical trials conducted to date indicate that LX1031 is well-tolerated. [, , ] There have been no reports of dose-limiting toxicities in healthy subjects or notable adverse effects in clinical trials. []
A: While specific details about ongoing research are not available in the provided abstracts, further research is likely needed to optimize dosing, confirm long-term efficacy, and comprehensively evaluate the safety profile of LX1031 in larger IBS-D patient populations. [, ]
A: While the provided abstracts do not disclose the full chemical structure of LX1031, they mention that it is a "small molecule" [, , ] and describe its synthesis involving asymmetric hydrogenation of trifluoromethyl ketones. [] This suggests that researchers have elucidated the structure of LX1031, but the details are not publicly available in these specific research papers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





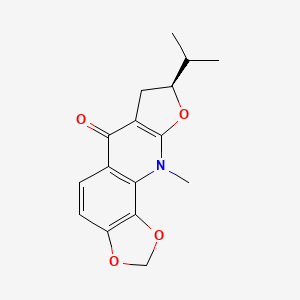
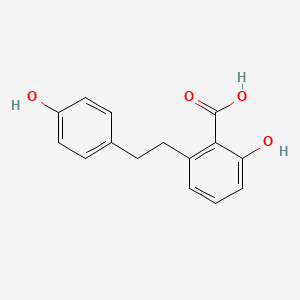
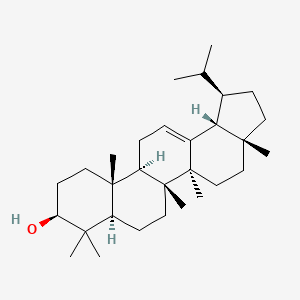

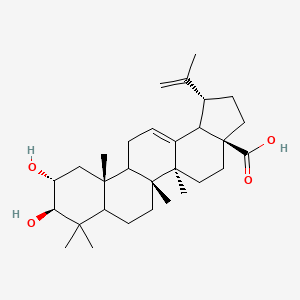

![(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1675458.png)
